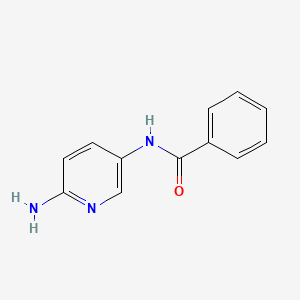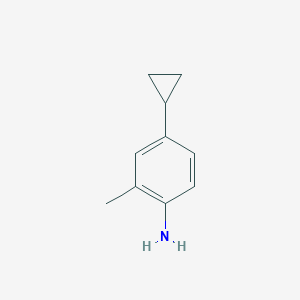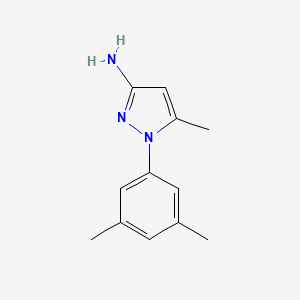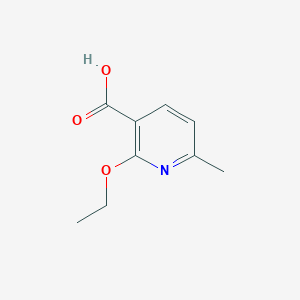
2-(Bifenil-4-iloxi)-1-ciclopropil etanol
Descripción general
Descripción
The compound “2-(biphenyl-4-yloxy)acetohydrazide” is similar to the requested compound. It has a CAS Number of 84161-08-0 and a molecular weight of 242.28 . Another similar compound is "(2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid" .
Synthesis Analysis
The synthesis of similar compounds often involves the Williamson reaction . Another method involves the reaction between NBS and 1-([1,1’-biphenyl]-4-yl)ethan-1-one .Molecular Structure Analysis
The molecular structure of similar compounds often involves a biphenyl fragment .Chemical Reactions Analysis
Biphenyl compounds often undergo reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
Biphenyl compounds often exhibit liquid crystal (LC) behavior when certain structural factors are introduced .Aplicaciones Científicas De Investigación
Química medicinal y síntesis de fármacos
2-(Bifenil-4-iloxi)-1-ciclopropil etanol sirve como un intermedio versátil en la síntesis de diversos compuestos farmacológicamente activos. Su estructura de bifenilo es un motivo común en los fármacos debido a su capacidad para interactuar con los objetivos biológicos. Las características estructurales del compuesto permiten modificaciones que pueden conducir al desarrollo de nuevos agentes terapéuticos con posibles propiedades antiinflamatorias, antibacterianas y antifúngicas .
Productos químicos agrícolas
En la agricultura, los derivados del bifenilo se utilizan para crear compuestos que protegen los cultivos de plagas y enfermedades. La parte de bifenilo de this compound se puede funcionalizar para producir nuevos agroquímicos, ofreciendo potencialmente una mayor actividad y selectividad para aplicaciones agrícolas específicas .
Diodos orgánicos emisores de luz (OLED)
El núcleo de bifenilo de this compound es significativo en el campo de los OLED. Se puede usar para sintetizar compuestos que forman parte de las capas fluorescentes en los OLED, contribuyendo al desarrollo de tecnologías de visualización e iluminación avanzadas .
Tecnología de cristales líquidos
Los cristales líquidos son materiales que exhiben propiedades entre las de los líquidos convencionales y los cristales sólidos. La estructura de bifenilo se utiliza a menudo en la síntesis de cristales líquidos debido a su capacidad para inducir las propiedades mesomórficas deseadas. This compound podría ser un precursor en la síntesis de nuevos materiales cristalinos líquidos con posibles aplicaciones en pantallas y sensores .
Actividades farmacológicas
Los derivados del bifenilo, incluidos los relacionados con this compound, se han estudiado por sus actividades farmacológicas. Se sabe que exhiben una amplia gama de actividades biológicas, como efectos antiinflamatorios y antimicrobianos, que son valiosos en el desarrollo de nuevos fármacos .
Actividades biológicas
La parte de bifenilo es una característica clave en los compuestos con diversas actividades biológicas. La investigación sobre derivados de this compound podría conducir al descubrimiento de nuevas sustancias biológicamente activas con posibles aplicaciones en medicina, como agentes antivirales y antiinfecciosos .
Mecanismo De Acción
The precise mechanism of action of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is not yet fully understood. However, it is believed to act on the cell membrane by interfering with the activity of specific enzymes involved in signal transduction pathways. This interference can lead to a number of changes in the cell, including the inhibition of cell growth, the inhibition of cell division, and the inhibition of cell death.
Biochemical and Physiological Effects
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol has been found to possess a number of biochemical and physiological effects. In vitro studies have shown that it is capable of inhibiting the growth of a variety of bacteria, fungi, and viruses. It has also been found to possess anti-inflammatory and antioxidant properties, and to possess the ability to modulate the activity of a number of enzymes involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is relatively straightforward and has been found to produce a high yield. This makes it a useful compound for use in laboratory experiments. However, it is important to note that the compound is not yet approved for use in humans, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
The potential applications of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol are numerous, and further research is needed to explore its full potential. Possible future directions include: further studies to determine the precise mechanism of action; further studies to determine the compound’s safety and efficacy in humans; further studies to determine its potential as a therapeutic agent for cancer and other diseases; and further studies to explore its potential as an inhibitor of enzymes involved in signal transduction pathways. Additionally, further research is needed to explore the compound’s potential as an antimicrobial, antifungal, and antiviral agent, as well as its potential applications in drug discovery and development.
Propiedades
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVPTDUNLRUYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








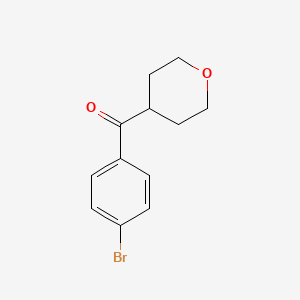
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

